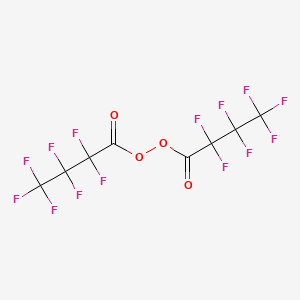

Bis(heptafluorobutyryl)peroxide

Cat. No. B8344003

Key on ui cas rn:

336-64-1

M. Wt: 426.06 g/mol

InChI Key: JUTIIYKOQPDNEV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07112314B2

Procedure details

A round-bottom flask is charged with 50 ml of CFC-113 and 2.0 g of sodium percarbonate (13 mmoles or 19 mmoles of H2O2 equivalent). After chilling the contents of the flask to 0° C., 3.73 ml of heptafluorobutyryl chloride (25 mmoles) is added and the resulting slurry is stirred magnetically for 3.3 hours. The reaction mixture is filtered through a pad of Drierite® on glass wool, washing through with fresh CFC-113, an operation assumed to remove any unreacted percarbonate and any free H2O2. The filtrate, now measuring 45 ml in volume, is found to be 0.10 M in peroxide for a 37% yield based on starting heptafluorobutyryl chloride. In order to make sure that all of the sodium percarbonate and hydrogen peroxide has been removed by filtration through Drierite®, the peroxide solution is washed three times with 45–50 ml of water. On retitration, the solution is found to still be 0.10 M in peroxide.

Yield

37%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])([O-:3])=O.[C:5]([O-:8])([O-])=[O:6].OO.OO.OO.[Na+].[Na+].[Na+].[Na+].[F:19][C:20]([F:31])([C:27]([F:30])([F:29])[F:28])[C:21]([F:26])([F:25])C(Cl)=O>C(Cl)(F)(F)C(Cl)(Cl)F>[F:31][C:20]([F:19])([C:27]([F:28])([F:29])[F:30])[C:21]([F:25])([F:26])[C:1]([O:4][O:8][C:5](=[O:6])[C:21]([F:26])([F:25])[C:20]([F:31])([F:19])[C:27]([F:30])([F:29])[F:28])=[O:3] |f:0.1.2.3.4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.73 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(C(=O)Cl)(F)F)(C(F)(F)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C(F)(Cl)Cl)(F)(F)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting slurry is stirred magnetically for 3.3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture is filtered through a pad of Drierite® on glass wool

|

WASH

|

Type

|

WASH

|

|

Details

|

washing through with fresh CFC-113

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any unreacted percarbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed by filtration through Drierite®

|

WASH

|

Type

|

WASH

|

|

Details

|

the peroxide solution is washed three times with 45–50 ml of water

|

Outcomes

Product

Details

Reaction Time |

3.3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(C(=O)OOC(C(C(C(F)(F)F)(F)F)(F)F)=O)(F)F)(C(F)(F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 37% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |